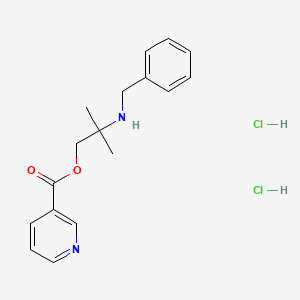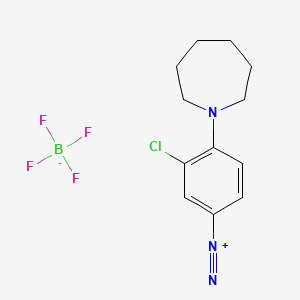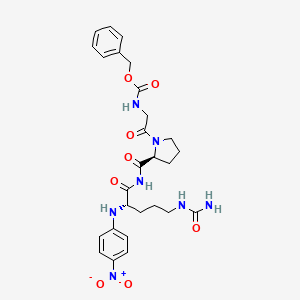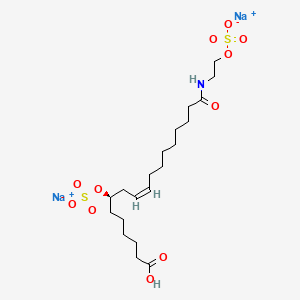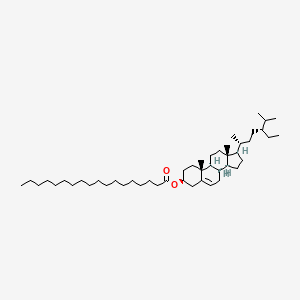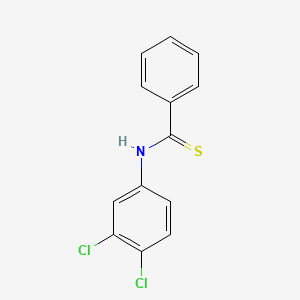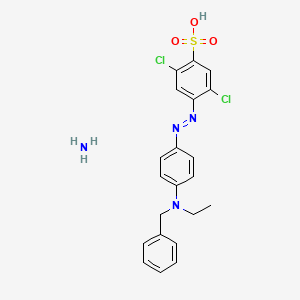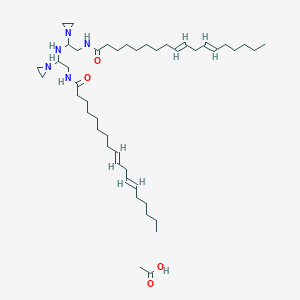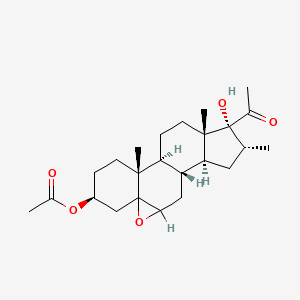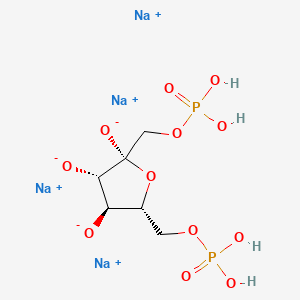
beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt: is a chemical compound with the molecular formula C24H44Na4O48P8. It is a derivative of fructose, a simple sugar, and is characterized by the presence of two phosphate groups attached to the fructose molecule. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt typically involves the phosphorylation of fructose. The process begins with the reaction of fructose with phosphoric acid in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the selective phosphorylation at the 1 and 6 positions of the fructose molecule .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using large-scale reactors. The process involves the continuous addition of fructose and phosphoric acid to the reactor, along with the catalyst. The reaction mixture is then purified using techniques such as crystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphate groups to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of nucleophiles.
Major Products Formed:
Oxidation: Formation of fructose derivatives with different oxidation states.
Reduction: Conversion to fructose with hydroxyl groups replacing the phosphate groups.
Substitution: Formation of various substituted fructose derivatives.
Aplicaciones Científicas De Investigación
Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Plays a role in metabolic studies and enzyme assays, particularly in glycolysis and gluconeogenesis pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and beverage industries.
Mecanismo De Acción
The mechanism of action of beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt involves its interaction with specific enzymes and metabolic pathways. In biological systems, it acts as a substrate for enzymes involved in glycolysis and gluconeogenesis. The compound is phosphorylated and dephosphorylated by various kinases and phosphatases, regulating the flow of carbon through these metabolic pathways .
Comparación Con Compuestos Similares
Beta-D-Fructofuranose 1,6-bisphosphate: A closely related compound with similar properties and applications.
Beta-D-Fructofuranose 2,6-bis(dihydrogen phosphate): Another derivative of fructose with phosphate groups at different positions.
D-Fructose 1,6-bisphosphate: A non-sodium salt form of the compound with similar biochemical roles.
Uniqueness: Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is unique due to its specific phosphorylation pattern and the presence of sodium ions. This gives it distinct solubility and reactivity properties compared to other similar compounds .
Propiedades
Número CAS |
94333-59-2 |
|---|---|
Fórmula molecular |
C6H11Na4O12P2+ |
Peso molecular |
429.05 g/mol |
Nombre IUPAC |
tetrasodium;(2R,3S,4S,5R)-2,5-bis(phosphonooxymethyl)oxolane-2,3,4-triolate |
InChI |
InChI=1S/C6H11O12P2.4Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;;/h3-5H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;;/q-3;4*+1/t3-,4-,5+,6-;;;;/m1..../s1 |
Clave InChI |
FKDMYXFZQNVEOQ-YNSAWPIISA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C(C1C(C(C(O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


